molecular formula C11H20NO3PS B1350390 Diethyl 2-isopropylthiazole-4-methylphosphonate CAS No. 675201-26-0

Diethyl 2-isopropylthiazole-4-methylphosphonate

Cat. No. B1350390
M. Wt: 277.32 g/mol
InChI Key: FAJGPICWINPMAV-UHFFFAOYSA-N
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Description

Diethyl 2-isopropylthiazole-4-methylphosphonate is a special chemical compound12. It has a molecular formula of C11H20NO3PS and a molecular weight of 277.323.



Synthesis Analysis

The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate is not explicitly mentioned in the search results. However, a related compound, Diethyl Benzylphosphonates, was synthesized based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol4.



Molecular Structure Analysis

The molecular structure of Diethyl 2-isopropylthiazole-4-methylphosphonate is not explicitly mentioned in the search results. However, its unique structure enables investigations into various fields, such as medicinal chemistry, materials science, and organic synthesis5.



Chemical Reactions Analysis

The specific chemical reactions involving Diethyl 2-isopropylthiazole-4-methylphosphonate are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-isopropylthiazole-4-methylphosphonate are not explicitly mentioned in the search results.


Scientific Research Applications

Clinical and Experimental Applications

Diethyl 2-isopropylthiazole-4-methylphosphonate is part of the organophosphorus epoxides class, which demonstrates significant potential in the medical field. A notable compound, Glyciphon (diglycidyl ether of methylphosphonic acid), shares structural similarities with Diethyl 2-isopropylthiazole-4-methylphosphonate. Glyciphon has been explored for its antiblastoma activity, low toxicity, and high safety profile, particularly in the treatment of basal cell carcinoma (BCC). Its antiproliferative activity is crucial in inhibiting DNA synthesis and blocking cell cycle phases, making it effective against primary BCC and its recurrences post radiation and surgery (Zalyalyutdinova & Garaev, 2015).

Environmental Relevance and Wastewater Treatment

Compounds similar to Diethyl 2-isopropylthiazole-4-methylphosphonate, particularly phosphonates like PBTC, HEDP, NTMP, EDTMP, and DTPMP, have seen a rise in environmental and industrial applications. Despite their resistance to biological degradation, these phosphonates can be efficiently removed (over 80%) in wastewater treatment plants (WWTPs) using chemical phosphate precipitation. However, challenges such as potential eutrophication due to abiotic degradation (mainly photolysis) and interference with phosphate precipitation in WWTPs have been noted. This underscores the importance of removing phosphonates, especially from industrial wastewaters, to prevent environmental and operational issues in WWTPs (Rott, Steinmetz, & Metzger, 2018).

Safety And Hazards

The safety and hazards of Diethyl 2-isopropylthiazole-4-methylphosphonate are not explicitly mentioned in the search results.


Future Directions

Diethyl 2-isopropylthiazole-4-methylphosphonate has diverse applications in scientific research. Its unique structure enables investigations into various fields, such as medicinal chemistry, materials science, and organic synthesis5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGPICWINPMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376805
Record name Diethyl 2-isopropylthiazole-4-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-isopropylthiazole-4-methylphosphonate

CAS RN

675201-26-0
Record name Diethyl 2-isopropylthiazole-4-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloromethyl-2-isopropyl-1,3-thiazole (1.90 g) and triethyl phosphite (3.49 g) was stirred at 160° C. for 16 hrs. Excess triethyl phosphite was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:1, v/v), ethyl acetate, then ethyl acetate-ethanol (10:1, v/v) to give diethyl [(2-isopropyl-1,3-thiazol-4-yl)methyl]phosphonate as a pale-yellow oil (2.48 g, yield 83%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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